molecular formula C16H18N4O4S2 B2818124 N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide CAS No. 868972-74-1

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No. B2818124
CAS RN: 868972-74-1
M. Wt: 394.46
InChI Key: YKBDJVZWOWMTEQ-UHFFFAOYSA-N
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Description

The compound “N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety, which is a common fragment in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .


Chemical Reactions Analysis

The synthesized derivatives of similar compounds have been screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . They exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, N-substituted- (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were found to be brown powders with a melting point of 56°C .

Scientific Research Applications

Synthesis and Complex Formation

Compounds with thiadiazole cores have been synthesized and characterized, leading to the formation of nickel and palladium complexes. These studies demonstrate the compound's ability to engage in complex chemical reactions and form new bonds, showcasing their potential in material science and coordination chemistry (Adhami et al., 2012).

Antimicrobial and Antifungal Applications

Derivatives of thiadiazoles have been explored for their antimicrobial and antifungal activities, with some compounds showing sensitivity to both Gram-positive and Gram-negative bacteria as well as antifungal action against Candida albicans. This suggests their potential use in developing new antimicrobial agents (Sych et al., 2019).

Anticancer Properties

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, incorporating thiadiazole among other moieties. Such research indicates the role of these compounds in the development of cancer therapeutics (Yushyn et al., 2022).

Anti-inflammatory Agents

Thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, identifying compounds with significant potential in treating inflammatory conditions (Kumar, 2022).

Enzyme Inhibition

Acridine-acetazolamide conjugates, involving thiadiazole structures, have been synthesized and tested as inhibitors of carbonic anhydrases, demonstrating the potential of such compounds in biochemical and pharmacological applications, particularly in modulating enzyme activity (Ulus et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds is primarily through the inhibition of certain enzymes. For instance, in bacteria, sulfonamides primarily block the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

Safety and Hazards

According to a hemolytic study, most of the new molecules synthesized from similar compounds are mildly cytotoxic and hence might be used as safe antibacterial agents .

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-9(2)14(22)18-15-19-20-16(26-15)25-8-13(21)17-10-3-4-11-12(7-10)24-6-5-23-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDJVZWOWMTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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